Methyl(2-phenylpropyl)diethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2→C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Hydrolysis: Silanols and ethanol.
Substitution: Substituted silanes with new functional groups.
Scientific Research Applications
Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mechanism of Action
The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Diethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 2-phenylpropyl group.
Trimethoxyphenylsilane: Contains three methoxy groups instead of two ethoxy groups.
Dimethyldiethoxysilane: Contains two methyl groups instead of a 2-phenylpropyl group.
Uniqueness
Methyl(2-phenylpropyl)diethoxysilane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in drug delivery systems and surface modifications .
Properties
CAS No. |
70851-46-6 |
---|---|
Molecular Formula |
C14H24O2Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
diethoxy-methyl-(2-phenylpropyl)silane |
InChI |
InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 |
InChI Key |
ATYQOTLOEXLOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.